Aspartylglutamate

Overview

Description

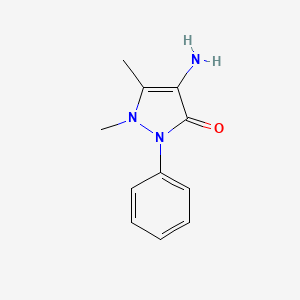

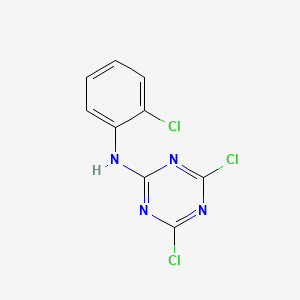

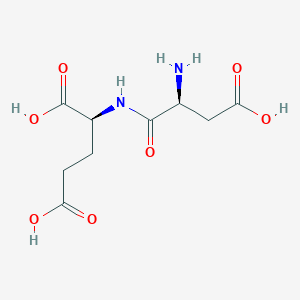

Aspartylglutamate, also known as N-Acetylaspartylglutamate (NAAG), is a peptide neurotransmitter and the third-most-prevalent neurotransmitter in the mammalian nervous system . NAAG consists of N-acetylaspartic acid (NAA) and glutamic acid coupled via a peptide bond .

Synthesis Analysis

NAAG is synthesized enzymatically from its two precursors . It is released in response to glutamate and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .Molecular Structure Analysis

The molecular structure of NAAG is complex, with the molecule consisting of N-acetylaspartic acid (NAA) and glutamic acid coupled via a peptide bond .Chemical Reactions Analysis

NAAG is rapidly degraded by the extracellular enzyme glutamate carboxypeptidase II (GCPII) . Increasing endogenous NAAG—for instance by inhibiting GCPII—is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .Scientific Research Applications

Specific Scientific Field

Neuroscience, Neurology, and Pharmacology .

Application Summary

N-acetyl-aspartyl-glutamate (NAAG) is the most abundant dipeptide in the brain. It acts as a neuromodulator of glutamatergic synapses by activating presynaptic metabotropic glutamate receptor 3 (mGluR3). It is selectively localized to postsynaptic dendrites in glutamatergic synapses and works as a retrograde neurotransmitter .

Methods of Application

NAAG is released in response to glutamate and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling. A key regulator of synaptically available NAAG is rapid degradation by the extracellular enzyme glutamate carboxypeptidase II (GCPII) .

Results or Outcomes

Increasing endogenous NAAG—for instance by inhibiting GCPII—is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role. The main effect of NAAG occurs through increased mGluR3 activation and thereby reduced glutamate release .

Biomarker in Autism Spectrum Disorders (ASD)

Specific Scientific Field

Neuroscience, Psychiatry, and Biochemistry .

Application Summary

N-Acetyl-aspartyl-glutamate (NAAG) metabolism in the cingulated cortices has been identified as a potential biomarker of the etiology in ASD .

Methods of Application

The metabolites of ASD youths were analyzed between the cingulate cortices using 1H-MRS. l-glutamate (Glu) and l-Acetyl-aspartate (NAA) are products from the N-Acetyl-aspartyl-glutamate (NAAG) metabolism in a reaction that requires the participation of neurons, oligodendrocytes, and astrocytes .

Results or Outcomes

The ASD group had an abnormal pattern of metabolites in the anterior cingulate cortex (ACC), with a significant increase of glutamate (12.10 ± 3.92 mM; p = 0.02); additionally, N-Acetyl-aspartyl-glutamate significantly decreased (0.41 ± 0.27 mM; p = 0.02) within ASD metabolism abnormalities in the ACC .

Parkinson’s Disease

Specific Scientific Field

Application Summary

NAAG has been suggested to play a role in Parkinson’s disease, a neurodegenerative disorder characterized by the death of dopamine-producing cells in the brain .

Methods of Application

The role of NAAG in Parkinson’s disease is studied by examining its concentration in the brain and its effect on dopamine-producing cells. This is often done using animal models of the disease .

Results or Outcomes

Increasing endogenous NAAG—for instance by inhibiting GCPII—is a promising treatment option for Parkinson’s disease. The main effect of NAAG occurs through increased mGluR3 activation and thereby reduced glutamate release, which could potentially protect dopamine-producing cells .

Schizophrenia

Specific Scientific Field

Application Summary

NAAG has been implicated in schizophrenia, a chronic mental disorder affecting a person’s ability to think, feel, and behave clearly .

Methods of Application

The role of NAAG in schizophrenia is studied by examining its concentration in the brain and its effect on glutamate signaling. This is often done using both human subjects and animal models .

Results or Outcomes

Increasing endogenous NAAG—for instance by inhibiting GCPII—is a promising treatment option for schizophrenia. The main effect of NAAG occurs through increased mGluR3 activation and thereby reduced glutamate release, which could potentially alleviate symptoms of schizophrenia .

Alzheimer’s Disease

Specific Scientific Field

Application Summary

NAAG has been suggested to play a role in Alzheimer’s disease, a neurodegenerative disorder characterized by the death of neurons in the brain .

Methods of Application

The role of NAAG in Alzheimer’s disease is studied by examining its concentration in the brain and its effect on neurons. This is often done using animal models of the disease .

Results or Outcomes

Increasing endogenous NAAG—for instance by inhibiting GCPII—is a promising treatment option for Alzheimer’s disease. The main effect of NAAG occurs through increased mGluR3 activation and thereby reduced glutamate release, which could potentially protect neurons .

Visual Cortex Activation

Specific Scientific Field

Neuroscience and Ophthalmology .

Application Summary

NAAG has been studied in the context of visual cortex activation, particularly in response to continuous stimulation .

Methods of Application

The role of NAAG in visual cortex activation is studied by measuring its concentration in the visual cortex during continuous stimulation. This is often done using magnetic resonance spectroscopy (MRS) in a 3T field .

Results or Outcomes

The study of NAAG in visual cortex activation is ongoing, and the exact roles and mechanisms are still being investigated .

Safety And Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAJHWFHHFSCDT-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50977157 | |

| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aspartylglutamate | |

CAS RN |

6157-06-8 | |

| Record name | L-Aspartyl-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6157-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartylglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.